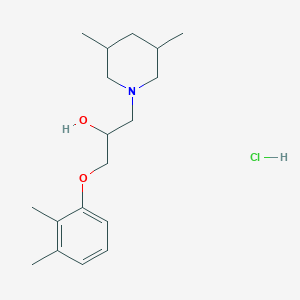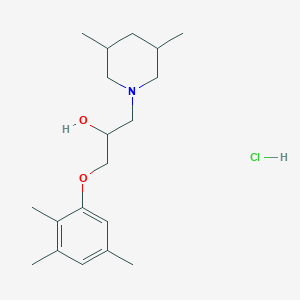![molecular formula C24H20FN5 B6486631 3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-16-7](/img/structure/B6486631.png)
3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings. It includes a fluorophenyl group, a phenylpropyl group, a triazolo ring, and a quinazolin-5-amine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures could lead to a rigid and planar molecule. The exact structure could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amine group could participate in acid-base reactions, while the azide and alkyne groups could undergo click reactions .科学的研究の応用
3FPTPQA has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 3FPTPQA has been studied for its potential use in the development of new drugs, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
作用機序
3FPTPQA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, 3FPTPQA can reduce inflammation and pain. In addition, 3FPTPQA has been found to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are mediators of inflammation and allergic reactions. By inhibiting the activity of 5-LOX, 3FPTPQA can reduce inflammation and allergic reactions.
Biochemical and Physiological Effects
3FPTPQA has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been found to reduce inflammation and pain by inhibiting the activity of the enzymes COX-2 and 5-LOX. In addition, 3FPTPQA has been found to reduce the growth of tumor cells by inhibiting the activity of the enzyme telomerase. Furthermore, 3FPTPQA has been found to have anti-oxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
The main advantage of using 3FPTPQA in lab experiments is its high purity, which can be achieved with the synthesis method described above. In addition, 3FPTPQA is relatively stable and has a long shelf life. The main limitation of using 3FPTPQA in lab experiments is that it is a relatively new compound, so there is limited information available about its properties and potential applications.
将来の方向性
The potential applications of 3FPTPQA are still being explored, and there are many future directions for research. These include further investigation of its anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 3FPTPQA could be studied for its potential use in the development of new drugs, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). Finally, 3FPTPQA could be studied for its potential use in the development of new compounds with improved properties.
合成法
3FPTPQA is synthesized from 4-chloro-3-fluorophenylacetic acid, 2-amino-3-methyl-1-phenylpropane, and 1,3-dicyclohexylcarbodiimide. The compound is synthesized by a condensation reaction of the two amines and the acid, followed by a nucleophilic substitution reaction of the resulting amide with the carbodiimide. The reaction is conducted in a solvent such as DMF or DMSO at a temperature of 80-90°C. The reaction yields a 3FPTPQA compound with a purity of up to 90%.
特性
IUPAC Name |
3-(3-fluorophenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5/c1-16(17-8-3-2-4-9-17)15-26-23-20-12-5-6-13-21(20)30-24(27-23)22(28-29-30)18-10-7-11-19(25)14-18/h2-14,16H,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQMXBBYUURHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)


![4-methyl-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)pyrimidine-2-carboxamide](/img/structure/B6486573.png)

![ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6486588.png)
![methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride](/img/structure/B6486596.png)
![2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6486599.png)
![1-[(4-chlorophenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6486622.png)
![11-acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-methoxyphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6486630.png)
![2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine](/img/structure/B6486639.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6486642.png)
![3-(pyrimidin-2-yloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6486650.png)
